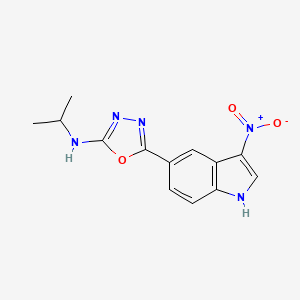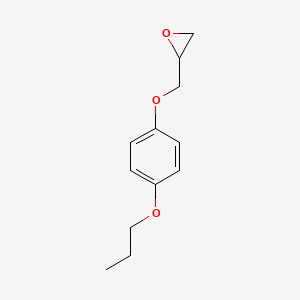
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2. It is characterized by a cyclobutanamine core attached to a fluoropyridine ring.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and cyclobutanone.
Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 3-fluoropyridine with cyclobutanone under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluoropyridin-4-yl)cyclobutanamine and 1-(4-Fluoropyridin-2-yl)cyclobutanamine share structural similarities with this compound.
Uniqueness: The position of the fluorine atom on the pyridine ring significantly influences the compound’s chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H11FN2 |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-1-6-12-8(7)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2 |
InChI-Schlüssel |
GNTKFUARIPLYGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=C(C=CC=N2)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)






![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)


![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)

